molecular formula C15H21NO5S B7706545 Methyl [2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetate

Methyl [2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetate

Cat. No.: B7706545
M. Wt: 327.4 g/mol
InChI Key: XJWVRXDICCYCNM-UHFFFAOYSA-N
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Description

Methyl [2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetate is an organic compound with the molecular formula C15H21NO5S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a phenoxyacetate moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetate typically involves the following steps:

    Formation of the Phenoxyacetate Moiety: This step involves the reaction of 2-methyl-4-hydroxybenzoic acid with methyl chloroacetate in the presence of a base such as potassium carbonate to form methyl 2-methyl-4-hydroxyphenoxyacetate.

    Introduction of the Piperidine Ring: The next step involves the reaction of the intermediate with piperidine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions to introduce the piperidine ring and the sulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted phenoxyacetate derivatives.

Scientific Research Applications

Methyl [2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl [2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group play crucial roles in its binding to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl [2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetate can be compared with other similar compounds, such as:

    Methyl [2-nitro-4-(piperidin-1-ylsulfonyl)phenoxy]acetate: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical and biological properties.

    Methyl [2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]propionate: This compound has a propionate group instead of an acetate group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-12-10-13(6-7-14(12)21-11-15(17)20-2)22(18,19)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWVRXDICCYCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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